molecular formula C23H29ClN4 B12205313 5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12205313
M. Wt: 397.0 g/mol
InChI Key: CDRHQTUSMKVGGC-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a cyclohexyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 4-chlorobenzaldehyde, tert-butylamine, and cyclohexylamine, with a pyrazolo[1,5-a]pyrimidine precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid (HCl) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H29ClN4

Molecular Weight

397.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H29ClN4/c1-15-21(16-10-12-17(24)13-11-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-8-6-5-7-9-18/h10-14,18,25H,5-9H2,1-4H3

InChI Key

CDRHQTUSMKVGGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4CCCCC4

Origin of Product

United States

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